molecular formula C11H18ClNO4 B8290137 Ethyl 4-chloro-3-oxo-2-[(pentyloxy)imino]butanoate CAS No. 68401-54-7

Ethyl 4-chloro-3-oxo-2-[(pentyloxy)imino]butanoate

Cat. No. B8290137
CAS RN: 68401-54-7
M. Wt: 263.72 g/mol
InChI Key: KFZUIHBXFDORAU-UHFFFAOYSA-N
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Patent
US04604456

Procedure details

Ethyl 2-pentyloxyimino-3-oxobutyrate (syn isomer, 57.5 g.), acetic acid (58.5 ml.) and sulfuryl chloride (20.9 ml.) were treated in a similar manner to that of Example F-(2) to give ethyl 2-pentyloxyimino-4-chloro-3-oxobutyrate (syn isomer, 51.1 g.), oil.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
58.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][N:7]=[C:8]([C:14](=[O:16])[CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH2:4][CH3:5].S(Cl)([Cl:20])(=O)=O>C(O)(=O)C>[CH2:1]([O:6][N:7]=[C:8]([C:14](=[O:16])[CH2:15][Cl:20])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
57.5 g
Type
reactant
Smiles
C(CCCC)ON=C(C(=O)OCC)C(C)=O
Name
Quantity
20.9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
58.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)ON=C(C(=O)OCC)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.